molecular formula C20H21N5 B12246364 2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12246364
M. Wt: 331.4 g/mol
InChI Key: IDDJVDXCOUAUJO-UHFFFAOYSA-N
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Description

2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of a cyclopropylpyridazine moiety, a piperidine ring, and a naphthyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridazine intermediate, followed by the formation of the piperidine ring, and finally, the coupling with the naphthyridine core. Common reagents used in these reactions include cyclopropylamine, pyridazine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A compound with a similar pyridazine and piperidine structure.

    Piperidine derivatives: Various compounds containing the piperidine ring, which are widely studied for their pharmacological properties.

Uniqueness

2-[1-(6-Cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of structural elements, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

2-[1-(6-cyclopropylpyridazin-3-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C20H21N5/c1-2-16-5-6-17(22-20(16)21-11-1)15-9-12-25(13-10-15)19-8-7-18(23-24-19)14-3-4-14/h1-2,5-8,11,14-15H,3-4,9-10,12-13H2

InChI Key

IDDJVDXCOUAUJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4

Origin of Product

United States

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